molecular formula C5H2ClFN2O2 B1589999 5-Chloro-2-fluoro-3-nitropyridine CAS No. 60186-16-5

5-Chloro-2-fluoro-3-nitropyridine

Cat. No. B1589999
CAS RN: 60186-16-5
M. Wt: 176.53 g/mol
InChI Key: QYRFYYRMUFOIKW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-nitropyridine (5-C2F3NP) is an organonitrogen compound that has been studied extensively for its potential applications in scientific research. 5-C2F3NP is an important building block in organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Application : Fluorinated pyridines are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results : The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .
  • Preparation of Nitropyridines

    • Application : Nitropyridines, which can be prepared from compounds like “5-Chloro-2-fluoro-3-nitropyridine”, are used in various chemical reactions .
    • Method : Nitropyridines are prepared by the nitration of pyridines with nitric acid .
    • Results : The preparation of nitropyridines allows for the synthesis of a variety of chemical compounds .

properties

IUPAC Name

5-chloro-2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFYYRMUFOIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483647
Record name 5-chloro-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-3-nitropyridine

CAS RN

60186-16-5
Record name 5-chloro-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Kroon, AM van den Brink, EJ Vlietstra… - Recueil des Travaux …, 1976 - Wiley Online Library
The syntheses of 5‐fluoro‐, 5,7‐difluoroimidazo[4,5‐b]pyridine (5b and 5e”) and 4‐fluoro‐, 6‐fluoro‐ and 4,6‐difluoroimidazo[4,5‐c]pyridine (5a, 5c and 5e) are described. The …
Number of citations: 8 onlinelibrary.wiley.com
P Francotte, AB Nørholm, T Deva, L Olsen… - Journal of Medicinal …, 2014 - ACS Publications
… In this case, the key intermediate 5-chloro-2-fluoropyridine-3-sulfonamide 19 was obtained in two steps starting from 5-chloro-2-fluoro-3-nitropyridine 17. Reduction of the nitro group of …
Number of citations: 26 pubs.acs.org

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